4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

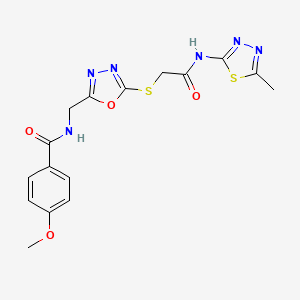

The compound 4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic hybrid featuring a benzamide core substituted with a methoxy group at the para position. This benzamide is linked via a methylene group to a 1,3,4-oxadiazole ring, which is further connected through a thioether bridge to a 2-oxoethyl moiety. The terminal 5-methyl-1,3,4-thiadiazol-2-ylamine group completes the structure.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural complexity aligns with synthetic strategies reported for related molecules, such as microwave-assisted coupling of benzamide-thiadiazole derivatives or cyclocondensation reactions for oxadiazole-thiadiazole hybrids .

Properties

IUPAC Name |

4-methoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S2/c1-9-19-21-15(28-9)18-12(23)8-27-16-22-20-13(26-16)7-17-14(24)10-3-5-11(25-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,24)(H,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFILBHDDPOBAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The compound features a unique combination of thiadiazole and oxadiazole moieties that contribute to its biological activity. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | 4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Molecular Formula | C15H14N6O3S3 |

| Molecular Weight | 406.48 g/mol |

Synthesis

The synthesis of this compound typically involves several steps. A common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-bromoacetyl chloride to form an intermediate, which is subsequently reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activities. The 1,3,4-thiadiazole ring is particularly noted for its broad spectrum of biological activities:

- Antibacterial Activity : Studies show that derivatives of thiadiazoles demonstrate promising antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. For instance, compounds with halogen substitutions on the phenyl ring have shown enhanced activity against Gram-positive bacteria .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives showing activity comparable to standard antifungal agents like fluconazole .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The thiadiazole rings may inhibit key enzymes or proteins essential for microbial survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with other similar compounds:

| Compound | Activity Profile |

|---|---|

| 4-methoxy-N-methylbenzenamine | Lacks thiadiazole rings; minimal biological activity |

| 5-methyl-1,3,4-thiadiazole | Exhibits some antibacterial properties but lacks the benzamide moiety |

The combination of both the benzamide structure and the dual thiadiazole rings in this compound enhances its biological profile significantly compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in treating infections caused by resistant strains:

- Study on Antimicrobial Efficacy : A study published in PMC demonstrated that specific derivatives of thiadiazoles exhibited significant inhibition against Pseudomonas aeruginosa and other pathogens. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those for conventional antibiotics .

- Synergistic Effects : Research suggests that combining thiadiazole derivatives with other antimicrobial agents could enhance their effectiveness through synergistic mechanisms. This approach is particularly promising in addressing antibiotic resistance issues in clinical settings .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its 1,3,4-oxadiazole-thiadiazole-thioether triad , a rare combination in medicinal chemistry. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole ring differs from the thiazole in ’s analog. The thioether bridge in the target compound may improve lipophilicity and membrane permeability relative to ether or amine linkages in analogs like ’s chlorobenzylidene-thiadiazole .

The methoxy group on the benzamide may modulate solubility and π-π stacking interactions compared to unsubstituted benzamides (e.g., ) .

Biological Activity Trends :

- Thiadiazole derivatives (e.g., ) exhibit insecticidal/fungicidal activity, likely due to electrophilic sulfur atoms disrupting enzymatic function . The target compound’s thiadiazole-thioether system may amplify such effects.

- Benzamide-oxadiazole hybrids (e.g., ) are often explored for antimicrobial or anticancer properties, suggesting the target compound could be a candidate for similar studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.